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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dibromobenzaldehyde (CAS No:

74003-55-7), a key intermediate in organic synthesis, particularly for the development of novel

pharmaceutical compounds. This document outlines its chemical and physical properties,

identifies commercial suppliers, and provides detailed experimental protocols for its use in

common synthetic transformations.

Properties and Specifications
3,4-Dibromobenzaldehyde is a disubstituted aromatic aldehyde that serves as a versatile

building block in medicinal chemistry and material science. Its two bromine atoms and an

aldehyde functional group offer multiple reaction sites for the construction of complex

molecules.[1]

Table 1: Physicochemical Properties of 3,4-Dibromobenzaldehyde
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Property Value Reference

CAS Number 74003-55-7 [2][3]

Molecular Formula C₇H₄Br₂O [2][3]

Molecular Weight 263.91 g/mol [2][3]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 70-73 °C [1]

Boiling Point ~277 °C [1]

Solubility

Soluble in ethanol and

dichloromethane; insoluble in

water.

[1][4]

Table 2: Typical Product Specifications from Commercial Suppliers

Supplier Purity
Available
Quantities

Notes

Sigma-Aldrich

Not specified; sold as

part of a collection of

rare chemicals. Buyer

assumes

responsibility to

confirm purity.

250 mg
For early discovery

researchers.

Santa Cruz

Biotechnology

Lot-specific purity

available on

Certificate of Analysis.

Varies
For research use only.

[3]

ChemicalBook ≥98% Varies
Connects various

manufacturers.[4]

Note: Purity and impurity profiles can vary by supplier and batch. It is recommended to obtain a

lot-specific Certificate of Analysis for detailed information.
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Applications in Drug Development
3,4-Dibromobenzaldehyde is a valuable precursor for the synthesis of a variety of heterocyclic

compounds and other complex molecular architectures. Its derivatives have been explored for

their potential as bioactive molecules, including as kinase inhibitors. While specific signaling

pathway modulation by a direct derivative is not extensively published, structurally related

benzaldehyde derivatives have been shown to inhibit key cellular signaling pathways

implicated in cancer, such as the PI3K/Akt pathway.[5][6]

Experimental Protocols
The aldehyde and bromo-substituents on the aromatic ring make 3,4-Dibromobenzaldehyde a

versatile substrate for a range of organic reactions. Below are detailed protocols for two

common and powerful transformations: the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 3,4-
Dibromobenzaldehyde with an arylboronic acid. This reaction is a powerful tool for the

formation of carbon-carbon bonds.[7][8][9]

Experimental Procedure:

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a

magnetic stir bar and a reflux condenser, add 3,4-Dibromobenzaldehyde (1.0 mmol, 1.0

equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a base such as potassium

carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon

or nitrogen) three times to ensure an oxygen-free environment.

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium

catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5

mol%). Subsequently, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g.,

in a 4:1 ratio, 10 mL total volume), via syringe.

Reaction Conditions: The reaction mixture is then heated to 90-100 °C and stirred vigorously.
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Monitoring the Reaction: The progress of the reaction should be monitored by a suitable

analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the

mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by flash column chromatography

on silica gel to yield the desired biaryl product.

Wittig Reaction for Alkene Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or

ketones. This protocol outlines the reaction of 3,4-Dibromobenzaldehyde with a phosphorus

ylide to form a stilbene derivative.[2][10]

Experimental Procedure:

Ylide Formation (in situ): In a dry, two-necked round-bottom flask under an inert atmosphere,

suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1

mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath

and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to

generate the phosphorus ylide. The formation of the ylide is often indicated by a color

change.

Aldehyde Addition: While maintaining the cold temperature, slowly add a solution of 3,4-
Dibromobenzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF to the ylide solution.

Reaction Progression: Allow the reaction mixture to stir at 0 °C for a period and then warm to

room temperature. The reaction is typically stirred for several hours to overnight.

Monitoring the Reaction: Monitor the consumption of the starting aldehyde using TLC.

Quenching and Work-up: Once the reaction is complete, quench it by the addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an
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organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash

with water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate,

filter, and remove the solvent under reduced pressure. The resulting crude product can be

purified by column chromatography or recrystallization to afford the desired alkene.

Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway: From 3,4-Dibromobenzaldehyde to a
Stilbene Derivative via Wittig Reaction
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Caption: The logical progression of a Wittig reaction to form a stilbene derivative.

Potential Signaling Pathway Inhibition
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by a bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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